![molecular formula C22H13F3N4O4S B2972440 3-苯基-1-((3-(4-(三氟甲氧基)苯基)-1,2,4-恶二唑-5-基)甲基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1251615-76-5](/img/no-structure.png)

3-苯基-1-((3-(4-(三氟甲氧基)苯基)-1,2,4-恶二唑-5-基)甲基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

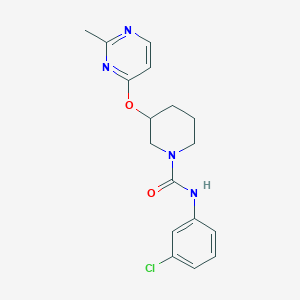

The compound “3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings. These include a phenyl group, a trifluoromethoxy group, an oxadiazole ring, and a thienopyrimidine dione ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The trifluoromethoxy group is electron-withdrawing, which could have significant effects on the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of multiple functional groups provides several sites that could potentially react .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could affect its solubility and permeability .科学研究应用

Biological Activities

This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been found to have various biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Anti-neurotoxic Potential

The compound has been studied for its potential anti-neurotoxic effects . It was tested for its ability to inhibit acetylcholinesterase (AchE) activity . AchE is a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced activity of AchE can affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .

Antioxidant Effect

Although the compound did not exhibit an antioxidant effect in one study , it’s worth noting that many pyrazoline derivatives have been reported to have antioxidant activities . Antioxidants can help protect cells from damage caused by free radicals and reactive oxygen species (ROS), which are produced through routine metabolic pathways .

Synthesis of Biologically Active Molecules

Anodic Layers Preparation

The trifluoromethoxyphenyl group is also found in compounds used in the preparation of anodic layers . These

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl and phenyl groups through appropriate reactions.", "Starting Materials": [ "2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "4-(Trifluoromethoxy)benzyl chloride", "Sodium azide", "Copper(I) iodide", "Phenylboronic acid", "Palladium(II) acetate", "1,4-Dioxane", "Sodium carbonate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Conversion of 2-Amino-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride in the presence of dimethylformamide and triethylamine.", "Reaction of the acid chloride with 4-(Trifluoromethoxy)benzyl chloride in the presence of triethylamine to obtain the 4-(trifluoromethoxy)benzyl ester intermediate.", "Conversion of the ester intermediate to the corresponding azide using sodium azide in the presence of copper(I) iodide.", "Reduction of the azide intermediate to the corresponding amine using palladium(II) acetate and phenylboronic acid in the presence of 1,4-dioxane.", "Reaction of the amine intermediate with 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl chloride in the presence of sodium carbonate and acetic acid to obtain the desired compound.", "Conversion of the desired compound to the final product by treating with hydrochloric acid followed by sodium hydroxide and recrystallization from ethanol." ] } | |

CAS 编号 |

1251615-76-5 |

产品名称 |

3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C22H13F3N4O4S |

分子量 |

486.43 |

IUPAC 名称 |

3-phenyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H13F3N4O4S/c23-22(24,25)32-15-8-6-13(7-9-15)19-26-17(33-27-19)12-28-16-10-11-34-18(16)20(30)29(21(28)31)14-4-2-1-3-5-14/h1-11H,12H2 |

InChI 键 |

WVRNCZIGSDRKNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2972363.png)

![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)

![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)

![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)

amino}propanoic acid](/img/structure/B2972374.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)

![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)